MEK1/2 Inhibitory Activity: GSK1790627 Retains 0.1‑1× Potency of Parent Trametinib
In vitro enzymatic assays demonstrate that the M1 metabolite (GSK1790627) exhibits approximately equal to 10‑fold lower potency in inhibiting phospho‑MEK1 activity relative to the parent compound, Trametinib. Trametinib itself inhibits MEK1 and MEK2 with IC50 values of 0.7–2 nM. [1]
| Evidence Dimension | MEK1 inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Approximately equal to 10‑fold less potent than Trametinib |
| Comparator Or Baseline | Trametinib (GSK1120212): IC50 0.7–2 nM (MEK1/2) |
| Quantified Difference | 0.1× to 1× the potency of Trametinib |
| Conditions | In vitro phospho‑MEK1 activity assay |
Why This Matters
Quantifies the reduced but non‑negligible on‑target activity of the metabolite, informing decisions for experiments where pure metabolite effects must be distinguished from residual parent drug activity.
- [1] DrugBank: Trametinib Metabolite M1. DB14786. In vitro, the M1 metabolite demonstrated approximately equal or 10-fold less potent activity to inhibit phospho-MEK1 activity than the parent compound, trametinib. View Source
